3-(3-Bromo-4-methylphenoxy)azetidine
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Overview
Description
“3-(3-Bromo-4-methylphenoxy)azetidine” is a chemical compound that has potential applications in various fields of research and industry . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the common methods is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) as a catalyst for the regioselective nucleophilic ring opening of epoxides .Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4-methylphenoxy)azetidine” can be represented by the linear formula: C10H13O1N1 . The InChI key for this compound is IKXZLYWIOATIPO-UHFFFAOYSA-N .Scientific Research Applications
Functionalized Azetidine Synthesis
Azetidine derivatives, including those related to 3-(3-Bromo-4-methylphenoxy)azetidine, have shown significant versatility in chemical synthesis. The compounds 3-bromo-3-ethylazetidines have been employed for the preparation of various functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These functionalized azetidines serve as novel building blocks for further chemical synthesis, demonstrating the synthetic utility of azetidine derivatives in creating complex molecular architectures (Stankovic et al., 2013).
Drug Discovery and Biological Evaluation
Azetidine derivatives have also been utilized in drug discovery and biological evaluations. For instance, azetidine derivatives were explored for their potency as dopaminergic antagonists, which is crucial in the context of neurological disorders and drug development. The derivatives were structurally modified and evaluated for their affinity to specific receptors, indicating the role of azetidine derivatives in medicinal chemistry and drug design (Metkar et al., 2013).
Structural and Stereoselective Synthesis
The versatility of azetidine derivatives extends to structural and stereoselective synthesis, where they are used as precursors or intermediates for the generation of complex molecules. For example, cis-3,4-disubstituted piperidines were synthesized through ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to valuable templates in medicinal chemistry, showcasing the importance of azetidine derivatives in generating structurally diverse and complex molecular entities (Mollet et al., 2011).
Future Directions
Azetidines, including “3-(3-Bromo-4-methylphenoxy)azetidine”, have potential applications in various fields such as drug discovery, polymer synthesis, and as chiral templates . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on these areas .
properties
IUPAC Name |
3-(3-bromo-4-methylphenoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-8(4-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKAOUXTATVNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CNC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methylphenoxy)azetidine |
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